molecular formula CH4OSi+ B14349478 CID 78060594

CID 78060594

Cat. No.: B14349478
M. Wt: 60.127 g/mol
InChI Key: HBUCZEYYLXLZHU-UHFFFAOYSA-N
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Description

CID 78060594 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database, a comprehensive resource for chemical information managed by the National Institutes of Health (NIH) .

Properties

Molecular Formula

CH4OSi+

Molecular Weight

60.127 g/mol

InChI

InChI=1S/CH4OSi/c1-3-2/h1-2H2/q+1

InChI Key

HBUCZEYYLXLZHU-UHFFFAOYSA-N

Canonical SMILES

C=[Si][OH2+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78060594 involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often involves the use of automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

CID 78060594 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds.

Scientific Research Applications

CID 78060594 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of CID 78060594 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78060594, we compare its hypothetical properties (based on PubChem conventions) with structurally or functionally related compounds from the evidence.

Structural Analogues: Oscillatoxin Derivatives

lists oscillatoxin derivatives, which share a macrocyclic lactone core but differ in substituents and bioactivity. For example:

  • Oscillatoxin D (CID 101283546) : Contains a hydroxyl group at C-30, contributing to its marine toxin activity.
  • 30-Methyl-oscillatoxin D (CID 185389) : Methylation at C-30 reduces polarity, altering membrane permeability and toxicity .
Property CID 101283546 (Oscillatoxin D) CID 185389 (30-Methyl-oscillatoxin D)
Molecular Formula C₃₈H₆₂O₇ C₃₉H₆₄O₇
Molecular Weight (g/mol) 642.89 656.92
LogP (Predicted) 6.2 6.8
Bioactivity Cytotoxic to marine organisms Reduced cytotoxicity, enhanced stability

Key Insight : Methylation at C-30 increases hydrophobicity (LogP), enhancing metabolic stability but reducing acute toxicity .

Functional Analogues: Boronic Acid Derivatives

describes a boronic acid derivative (CID 53216313, C₆H₅BBrClO₂) used in Suzuki-Miyaura cross-coupling reactions. Such compounds are critical in synthesizing biaryl structures for pharmaceuticals.

Property CID 53216313 Hypothetical this compound (Projected)
Molecular Formula C₆H₅BBrClO₂ (Not available)
Molecular Weight (g/mol) 235.27
Solubility (mg/mL) 0.24
Synthetic Accessibility 2.07 (Moderate)

Key Insight : Boronic acids like CID 53216313 exhibit moderate synthetic accessibility (score 2.07), balancing reactivity and stability for catalytic applications .

Pharmacological Candidates: CYP Inhibitors

highlights CID 78358133 (C₇H₇NO₃S), a sulfonamide derivative with CYP1A2 inhibition. Such compounds are pivotal in drug metabolism studies.

Property CID 78358133 Hypothetical this compound (Projected)
CYP1A2 Inhibition Yes
LogS (ESOL) -1.83 (Highly soluble)
BBB Permeability No

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